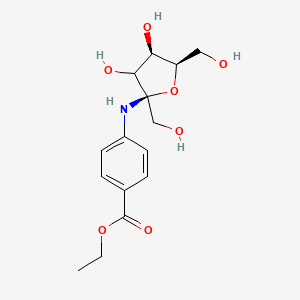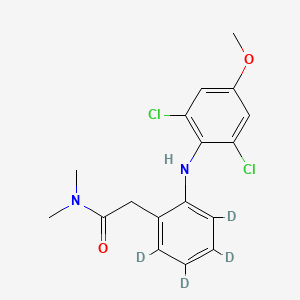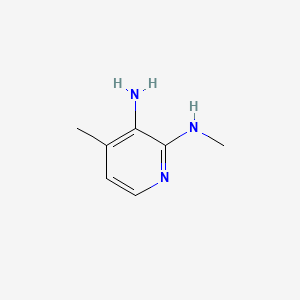![molecular formula C28H17Cl2N5O8 B586173 N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity) CAS No. 1391053-25-0](/img/new.no-structure.jpg)
N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide, commonly known as a Clonazepam Impurity, is a chemical compound used primarily in the pharmaceutical industry. It is a byproduct or impurity found in the synthesis of Clonazepam, a medication used to treat seizures and panic disorders. This compound is of interest due to its structural properties and potential effects on the efficacy and safety of Clonazepam.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of unwanted byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide has several scientific research applications:
Chemistry: Used as a reference standard in the analysis of Clonazepam and its impurities.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its effects on the pharmacokinetics and pharmacodynamics of Clonazepam.
Industry: Used in quality control processes to ensure the purity and safety of pharmaceutical products.
Mécanisme D'action
The mechanism of action of N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide is not well-documented, but it is believed to interact with molecular targets similar to those of Clonazepam. It may bind to the gamma-aminobutyric acid (GABA) receptors in the brain, modulating the inhibitory effects of GABA and influencing neuronal activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]urea: Another impurity found in the synthesis of Clonazepam with similar structural properties.
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]thiourea: A thiourea derivative with similar chemical properties.
Uniqueness
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide is unique due to its imidodicarbonic diamide structure, which distinguishes it from other impurities. This unique structure may influence its chemical reactivity and interactions with biological molecules, making it an important compound for research and quality control in the pharmaceutical industry.
Propriétés
Numéro CAS |
1391053-25-0 |
|---|---|
Formule moléculaire |
C28H17Cl2N5O8 |
Poids moléculaire |
622.371 |
Nom IUPAC |
1-[2-(2-chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea |
InChI |
InChI=1S/C28H17Cl2N5O8/c29-21-7-3-1-5-17(21)25(36)19-13-15(34(40)41)9-11-23(19)31-27(38)33-28(39)32-24-12-10-16(35(42)43)14-20(24)26(37)18-6-2-4-8-22(18)30/h1-14H,(H3,31,32,33,38,39) |
Clé InChI |
DWLCBMFUVQKASU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl |
Synonymes |
N-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-2-[[[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]methyl]amino]actemide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)


![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)

